![molecular formula C7H17NO B2610560 3-(Tert-butylamino)propan-1-ol CAS No. 18366-44-4](/img/structure/B2610560.png)
3-(Tert-butylamino)propan-1-ol
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Description
3-(Tert-butylamino)propan-1-ol is a chemical compound with the molecular formula C7H17NO . It has an average mass of 131.216 Da and a monoisotopic mass of 131.131012 Da . It is also known as 1-Propanol, 3-[(1,1-dimethylethyl)amino]- .
Molecular Structure Analysis
The molecular structure of 3-(Tert-butylamino)propan-1-ol consists of 7 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . It has a density of 0.9±0.1 g/cm3 .Physical And Chemical Properties Analysis
3-(Tert-butylamino)propan-1-ol has a boiling point of 195.7±23.0 °C at 760 mmHg . Its vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 50.3±6.0 kJ/mol . The flash point is 58.2±13.3 °C . The index of refraction is 1.439 . The molar refractivity is 39.6±0.3 cm3 . It has 2 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .Scientific Research Applications
Downstream Processing of Biologically Produced Diols
Research highlights the significant role of downstream processing in the microbial production of biologically produced diols, such as 1,3-propanediol, which shares relevance with compounds like "3-(Tert-butylamino)propan-1-ol" in chemical synthesis and bioengineering fields. The review by Zhi-Long Xiu and A. Zeng (2008) emphasizes the importance of efficient separation technologies, including evaporation, distillation, and membrane filtration, in reducing production costs and enhancing yield and purity of biologically produced diols. This insight could be relevant for processes involving "3-(Tert-butylamino)propan-1-ol" in biotechnological applications (Zhi-Long Xiu & A. Zeng, 2008).
Three-Phase Partitioning in Bioseparation
Three-phase partitioning (TPP), a non-chromatographic bioseparation technology, has been explored for its potential in the separation and purification of bioactive molecules. Jingkun Yan et al. (2018) discuss TPP's application in extracting, separating, and purifying proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. Given the versatility of TPP, it's conceivable that methods involving "3-(Tert-butylamino)propan-1-ol" could benefit from TPP in the separation and purification processes in pharmaceutical and biochemical research (Jingkun Yan et al., 2018).
Catalysis in Chemical Synthesis
The catalytic conversion of glycerol to 1,3-propanediol, a process relevant to the broader field of green chemistry and sustainable chemical synthesis, where compounds like "3-(Tert-butylamino)propan-1-ol" may find application, is discussed by Alisson Dias da Silva Ruy et al. (2020). The review focuses on heterogeneous catalysts for efficient chemical processes, highlighting the role of platinum, iridium, and copper as promising metals for catalysis. This research could provide a foundation for future studies involving "3-(Tert-butylamino)propan-1-ol" in catalysis and sustainable chemical production (Alisson Dias da Silva Ruy et al., 2020).
Terpenoids’ Anti-Cancer Effects
The anti-cancer effects of terpenoids, which are a large class of natural products, have been extensively studied for their diverse biological properties, including anti-proliferative, apoptotic, anti-angiogenic, and anti-metastatic activities. Chirine El-Baba et al. (2021) review the role of terpenoids in inducing autophagy in cancer cells, suggesting the complex signaling pathways such as MAPK/ERK/JNK, PI3K/AKT/mTOR, and AMPK involved in this process. While "3-(Tert-butylamino)propan-1-ol" is not a terpenoid, understanding the biological activities of structurally diverse compounds like terpenoids can provide insights into the pharmacological potential of "3-(Tert-butylamino)propan-1-ol" in cancer research (Chirine El-Baba et al., 2021).
properties
IUPAC Name |
3-(tert-butylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)8-5-4-6-9/h8-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOFJDZYVIIGGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Tert-butylamino)propan-1-ol |
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